Superior In Vivo Efficacy Over Luteolin in High-Fat Diet-Induced Hepatic Steatosis Model
In a direct head-to-head comparison in a mouse model of high-fat diet (HFD)-induced hepatic steatosis, Lonicerin demonstrated significantly greater efficacy than its aglycone, luteolin, in reducing both body weight gain and hepatic lipid accumulation [1]. This enhanced in vivo performance is attributed to Lonicerin's specific modulation of the gut microbiota-bile acid-FXR axis, a mechanism not shared by luteolin [1].
| Evidence Dimension | Reduction of HFD-induced body weight gain and hepatic lipid accumulation |
|---|---|
| Target Compound Data | Significant reduction (exact values not provided in abstract; see full text) |
| Comparator Or Baseline | Luteolin |
| Quantified Difference | Lonicerin demonstrated greater efficacy than luteolin. |
| Conditions | Mouse model of high-fat diet-induced hepatic steatosis |
Why This Matters
For researchers studying metabolic disorders, this direct comparison establishes Lonicerin as a functionally distinct and superior tool compound relative to luteolin for investigating gut-liver axis modulation.
- [1] Zhang Y, Liu Y, Hu L, et al. Lonicerin attenuates high-fat diet-induced hepatic steatosis through modulation of the gut microbiota-bile acid-FXR axis in mice. Journal of Functional Foods. 2024; 112: 105984. View Source
